molecular formula C13H10BrF2NOS B7527142 N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide

N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide

Katalognummer B7527142
Molekulargewicht: 346.19 g/mol
InChI-Schlüssel: FENVJEGZIFLTEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide, also known as BTF, is a chemical compound that has been widely studied for its potential use in scientific research. BTF is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has been studied extensively for its potential use as a tool compound in scientific research. It has been shown to have a high affinity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has also been used to study the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders.

Wirkmechanismus

N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide acts as a selective antagonist of the dopamine D3 receptor, meaning that it blocks the action of dopamine at this receptor. This leads to a reduction in the activity of the dopamine D3 receptor and a decrease in the release of dopamine in certain areas of the brain. This mechanism of action has been shown to have implications for drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects
N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has also been shown to decrease the locomotor activity of animals in response to drugs of abuse. These effects suggest that N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide may have potential as a treatment for drug addiction and other psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.

Zukünftige Richtungen

There are several future directions for research on N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide. One area of interest is the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders. N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has shown promise as a potential treatment for these disorders, and further research is needed to explore its efficacy in clinical trials. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. These compounds could be used to further elucidate the role of the dopamine D3 receptor in various physiological processes.

Synthesemethoden

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide involves a multi-step process that begins with the reaction of 4-bromothiophene-2-carboxylic acid with thionyl chloride to form 4-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with N-methyl-3,5-difluoroaniline in the presence of a base to form the final product, N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide. The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide has been optimized over the years to increase yields and reduce impurities.

Eigenschaften

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NOS/c1-17(6-12-4-9(14)7-19-12)13(18)8-2-10(15)5-11(16)3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENVJEGZIFLTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.